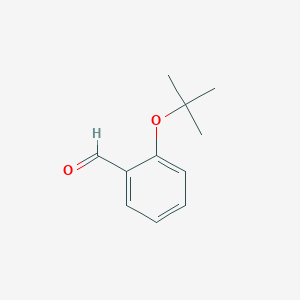

2-Tert-butoxybenzaldehyde

Descripción general

Descripción

2-Tert-butoxybenzaldehyde is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Catalytic Applications

Iron(III) and cobalt(III) complexes derived from Schiff bases, which involve the condensation of hydroxybenzohydrazide with derivatives related to 2-Tert-butoxybenzaldehyde, act as catalysts in the microwave-assisted oxidation of alcohols. These complexes facilitate a selective synthesis of ketones with high yield and turnover number (TON), underlining the potential of this compound derivatives in catalytic oxidation processes (Sutradhar et al., 2016).

Synthesis of Pharmaceuticals

Short syntheses of tert-butyl-hydroxylated derivatives, including a process for synthesizing a major metabolite of an antiarthritic drug candidate, utilize this compound derivatives as key intermediates. This showcases its role in streamlining pharmaceutical synthesis processes (Inagaki et al., 2003).

Material Science and Environmental Applications

Research on synthetic phenolic antioxidants (SPAs), which include compounds derived from or related to this compound, highlights their extensive use and presence in the environment. SPAs, including BHT (butylated hydroxytoluene) and its metabolites, are found in indoor dust, indicating widespread exposure beyond dietary sources. The study provides crucial insights into human exposure to these compounds, further emphasizing the environmental presence and potential impact of this compound derivatives (Wang et al., 2016).

Advanced Materials and Nanotechnology

The heterogenization of a molybdenum Schiff base complex, derived from ligands including this compound, on the surface of silica-coated magnetite nanoparticles, illustrates the innovative use of this compound in creating eco-friendly and recyclable nanocatalysts. These catalysts exhibit efficient and selective oxidation of alkenes, demonstrating the compound's applicability in green chemistry and nanotechnology (Rayati & Abdolalian, 2013).

Propiedades

IUPAC Name |

2-[(2-methylpropan-2-yl)oxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-11(2,3)13-10-7-5-4-6-9(10)8-12/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAGSWLQWNWNACQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40566039 | |

| Record name | 2-tert-Butoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35129-22-7 | |

| Record name | 2-tert-Butoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1340634.png)

![4,4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1340665.png)